methyl [4-chloro-2-(trifluoromethyl)phenyl]carbamate
Description
Methyl [4-chloro-2-(trifluoromethyl)phenyl]carbamate is an organic compound with the molecular formula C9H7ClF3NO2 It is known for its unique chemical structure, which includes a trifluoromethyl group, a chloro substituent, and a carbamate functional group
Properties
IUPAC Name |
methyl N-[4-chloro-2-(trifluoromethyl)phenyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClF3NO2/c1-16-8(15)14-7-3-2-5(10)4-6(7)9(11,12)13/h2-4H,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNZFNDUBQXUVBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=C(C=C(C=C1)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClF3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl [4-chloro-2-(trifluoromethyl)phenyl]carbamate typically involves the reaction of 4-chloro-2-(trifluoromethyl)aniline with methyl chloroformate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 4-chloro-2-(trifluoromethyl)aniline and methyl chloroformate.
Reaction Conditions: The reaction is usually conducted in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Procedure: The 4-chloro-2-(trifluoromethyl)aniline is dissolved in an appropriate solvent, such as dichloromethane. Methyl chloroformate is then added dropwise to the solution while maintaining the temperature at around 0-5°C. After the addition is complete, the reaction mixture is stirred for several hours at room temperature.
Isolation: The product is isolated by extraction with an organic solvent, followed by purification using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. Continuous flow reactors and automated systems may be employed to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
Methyl [4-chloro-2-(trifluoromethyl)phenyl]carbamate can undergo various chemical reactions, including:
Substitution Reactions: The chloro substituent can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and methanol.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid, while basic hydrolysis can be performed using sodium hydroxide.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted derivatives of the compound can be obtained.
Hydrolysis Products: The primary products of hydrolysis are 4-chloro-2-(trifluoromethyl)aniline and methanol.
Scientific Research Applications
Methyl [4-chloro-2-(trifluoromethyl)phenyl]carbamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of agrochemicals and other industrial products due to its stability and reactivity.
Mechanism of Action
The mechanism of action of methyl [4-chloro-2-(trifluoromethyl)phenyl]carbamate involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. The carbamate group can interact with enzymes, potentially inhibiting their activity. The exact molecular pathways and targets are still under investigation, but it is believed to affect various biochemical processes.
Comparison with Similar Compounds
Similar Compounds
- Methyl [4-chloro-3-(trifluoromethyl)phenyl]carbamate
- Methyl [4-chloro-2-(difluoromethyl)phenyl]carbamate
- Methyl [4-chloro-2-(trifluoromethyl)phenyl]urea
Uniqueness
Methyl [4-chloro-2-(trifluoromethyl)phenyl]carbamate is unique due to the specific positioning of the trifluoromethyl and chloro groups on the aromatic ring. This arrangement imparts distinct chemical and physical properties, such as increased stability and reactivity, compared to similar compounds. Its unique structure also influences its biological activity, making it a compound of significant interest in various research fields.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
